![molecular formula C11H8N2S B428307 3-(thiophen-2-yl)imidazo[1,5-a]pyridine CAS No. 610276-08-9](/img/structure/B428307.png)
3-(thiophen-2-yl)imidazo[1,5-a]pyridine
Overview
Description
3-(thiophen-2-yl)imidazo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound that features a thiophene ring fused to an imidazo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One efficient method is the iodine-mediated one-pot synthesis, which constructs C-N and C-S bonds simultaneously. This method uses 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates as starting materials under mild reaction conditions . Another approach involves oxidative cyclization and transannulation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial applications, particularly the one-pot synthesis due to its high atom utilization and convenient starting materials .
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-2-yl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: It can undergo substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The unique structure of 3-(thiophen-2-yl)imidazo[1,5-a]pyridine makes it a valuable scaffold for developing novel pharmaceuticals. Its derivatives have been synthesized and evaluated for various biological activities, including:
- Anti-cancer Activity : Compounds derived from the imidazo[1,5-a]pyridine scaffold have shown promise as inhibitors of the FLT3 receptor tyrosine kinase, which is often mutated in acute myeloid leukemia (AML). For instance, a study identified an imidazo[1,2-a]pyridine-thiophene derivative that effectively inhibited FLT3 mutations associated with drug resistance in AML cell lines, demonstrating comparable potency across different mutations with IC50 values ranging from 0.52 μM to 0.57 μM .
- Anti-inflammatory Properties : Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes involved in inflammatory pathways. This could position it as a candidate for treating conditions characterized by chronic inflammation .
Structure-Activity Relationships
Understanding the structure-activity relationships of this compound is crucial for optimizing its therapeutic efficacy. Studies have demonstrated that modifications to the thiophene and imidazo-pyridine moieties can enhance biological activity. For example:
- Synthesis Variations : Different synthetic routes have been explored to produce various derivatives with improved potency against specific targets. One study reported a synthesis method yielding derivatives with enhanced anti-proliferative effects against cancer cell lines .
Biological Activities
The compound's biological profile extends beyond anticancer and anti-inflammatory effects:
- Antimicrobial Activity : Compounds based on the imidazo[1,5-a]pyridine framework have been investigated for their antimicrobial properties against various pathogens, including those responsible for neglected tropical diseases like trypanosomiasis .
- Oxidative Stress Modulation : The ability of these compounds to modulate oxidative stress responses suggests potential applications in neurodegenerative diseases where oxidative damage is a key factor .
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
Mechanism of Action
The mechanism of action of 3-(thiophen-2-yl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
3-(thiophen-2-yl)imidazo[1,5-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also feature an imidazo-pyridine core but differ in the position of the nitrogen atom and the attached functional groups.
3-(Pyridin-2-yl)imidazo[1,5-a]pyridines: These compounds have a pyridine ring instead of a thiophene ring, leading to different chemical and biological properties.
Biological Activity
3-(Thiophen-2-yl)imidazo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities against various cancer types. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting specific kinases, and its implications in cancer treatment.
Structure and Properties
This compound is characterized by a fused heterocyclic structure that combines imidazole and pyridine rings with a thiophene moiety. This unique arrangement contributes to its biological activity by allowing interactions with various biological targets.
The primary mechanism of action for this compound involves its role as an inhibitor of the FMS-like tyrosine kinase 3 (FLT3), particularly in the context of acute myeloid leukemia (AML). FLT3 is a critical driver of AML, especially in cases with internal tandem duplications (ITD) or mutations such as D835Y and F691L. The compound has been shown to act as a type-I inhibitor, competing with ATP for binding at the FLT3 active site, which is crucial for its kinase activity.
Inhibition Studies
Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on FLT3. For example, compound 5o has shown equal anti-proliferative activities against various FLT3 mutant-driven AML cell lines with GI50 values ranging from 0.52 μM to 0.57 μM (Table 1). This suggests that the compound maintains efficacy even in the presence of mutations that typically confer drug resistance.
Compound | GI50 (μM) | Target |
---|---|---|
5o | 0.52 | FLT3-ITD |
5o | 0.53 | FLT3-ITD D835Y |
5o | 0.57 | FLT3-ITD F691L |
Apoptotic Effects
The mechanism by which these compounds exert their anti-cancer effects also includes the induction of apoptosis in cancer cells. The apoptotic pathway activated by these compounds is essential for their anti-proliferative actions and is supported by biochemical assays indicating increased cell death in treated AML cell lines.
Case Studies and Research Findings
Several studies have highlighted the biological activity of imidazo[1,5-a]pyridine derivatives:
- FLT3 Inhibition : A study identified a series of imidazo[1,2-a]pyridine-thiophene derivatives that retained inhibitory activities against FLT3 mutants D835V and F691L. These compounds were found to be selective for FLT3 over other kinases, demonstrating a significant therapeutic window (Table 2).
Compound | Kinase Inhibition Profile |
---|---|
5e | Strong FLT3 inhibition; weak NEK2 inhibition |
5g | Moderate FLT3 inhibition; weak NEK2 inhibition |
- Cytotoxicity Profiles : The selectivity of these compounds was further evaluated against normal cell lines such as Ba/F3, which showed a selectivity index indicating reduced cytotoxicity towards non-cancerous cells compared to cancerous ones.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 3-(thiophen-2-yl)imidazo[1,5-a]pyridine?
- Methodological Answer : The compound can be synthesized via cyclocondensation or oxidative cyclization. For example:
- Cyclocondensation : React pyridine-2-carbaldehyde derivatives with thiophen-2-yl amines under mild conditions, followed by cyclization using iodine-mediated dual Csp³–H amination/iodination .
- Oxidative Methods : Copper-catalyzed aerobic oxidative coupling of pyridin-2-ylmethylamines with aryl methyl ketones yields the imidazo[1,5-a]pyridine core .
- One-Pot Reactions : Catalyst-free one-pot cyclization with water as the sole byproduct is efficient for fluorescent derivatives .
Q. How is the structural integrity of 3-substituted imidazo[1,5-a]pyridine derivatives validated?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : Resolve π-stacking interactions (average 3.33 Å) and hydrogen-bonding networks (O–H⋯Cl, O–H⋯O) to confirm crystal packing .
- Spectroscopy : FT-IR and Raman identify coordination modes (e.g., Cd–N bonds at ~240 cm⁻¹) . ¹H/¹³C NMR confirms substitution patterns and aromaticity .
- Elemental Analysis : Verify stoichiometry and purity .
Advanced Research Questions
Q. How do π-stacking interactions influence the photophysical properties of this compound?
- Methodological Answer :
- Crystallographic Analysis : Identify parallel π–π interactions (3.20–3.40 Å) between imidazo[1,5-a]pyridine and thiophene rings, which stabilize excited states and enhance fluorescence .
- Computational Modeling : Time-dependent density functional theory (TD-DFT) predicts charge-transfer transitions. Compare experimental Stokes shifts (e.g., 100–150 nm) with computed values to validate intramolecular charge transfer .
- Emission Studies : Measure quantum yields (Φ) in solvents of varying polarity to assess environmental sensitivity .
Q. What strategies resolve contradictions in biological activity data for imidazo[1,5-a]pyridine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare derivatives with varying substituents (e.g., 3-phenyl vs. 3-(4-chlorophenyl)) to isolate pharmacophores. For example, 3-(4-chlorophenyl) analogs show enhanced CB2 receptor selectivity .
- Metabolic Stability Assays : Replace metabolically labile groups (e.g., imidazo[1,2-a]pyrimidine → imidazo[1,5-a]pyridine) to reduce aldehyde oxidase (AO)-mediated degradation .
- Docking Studies : Use crystal structures of target proteins (e.g., dopamine D3 receptor) to rationalize binding affinities .
Q. How are Pd(II)/Pt(II) complexes of this compound designed for catalytic applications?
- Methodological Answer :
- Ligand Design : Ensure N,N-bidentate coordination via pyridyl (Npy) and imidazo-pyridine (Nim) atoms. Chelation angles (e.g., 85–90°) are optimized via steric tuning .
- Spectroscopic Characterization : 2D NMR (e.g., NOESY) confirms ligand geometry, while XPS validates oxidation states of metal centers .
- Catalytic Screening : Test Suzuki-Miyaura coupling efficiency with aryl halides; correlate activity with ligand π-acidity .
Q. Methodological Challenges
Q. What experimental pitfalls arise in crystallizing this compound derivatives?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., CH₃CN/H₂O) to balance solubility and nucleation rates. Hydrate inclusion (e.g., 3H₂O per unit cell) stabilizes lattice but complicates purity .
- Polymorphism Control : Slow evaporation at 4°C minimizes competing polymorphs. Monitor via PXRD to ensure phase homogeneity .
- Disorder Mitigation : Low-temperature (100 K) data collection reduces thermal motion artifacts in X-ray structures .
Properties
IUPAC Name |
3-thiophen-2-ylimidazo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-6-13-9(4-1)8-12-11(13)10-5-3-7-14-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEMOICNGNRDKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.